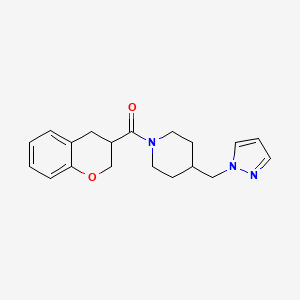
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(1H-pyrazol-1-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that exhibit notable interest due to their structural complexity and potential for diverse biological activities. The backbone of the compound indicates a combination of a chromene moiety and a pyrazole ring linked via a piperidine structure, suggesting a multifaceted approach to chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related chromene and pyrazole derivatives often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, Al-ayed (2011) described the synthesis of chromene derivatives with potential antibacterial and antioxidant activities through a reflux process involving 4-hydroxy coumarin, aromatic aldehydes, and piperidine as a catalyst (Al-ayed, 2011). Similarly, Alizadeh and Ghanbaripour (2014) reported a one-pot, three-component reaction for synthesizing chromene derivatives, highlighting the efficiency and versatility of such methodologies (Alizadeh & Ghanbaripour, 2014).
Molecular Structure Analysis
The molecular structure of chromene and pyrazole derivatives is often characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of atoms and the electronic environment. For example, detailed structural elucidation can lead to the assignment of proton and carbon networks, as demonstrated by Al-ayed (2011) in their study on chromene derivatives (Al-ayed, 2011).
Chemical Reactions and Properties
Chromene and pyrazole derivatives exhibit a range of chemical reactivities due to their diverse functional groups. For instance, the presence of a piperidine catalyst can promote condensation reactions leading to the formation of complex heterocycles, as seen in the synthesis of chromene heterocycles (Kangani et al., 2017). These compounds can participate in various chemical transformations, including redox processes and nucleophilic attacks.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular architecture. For instance, the crystalline structure can influence the compound's stability and reactivity, as explored in the study of benzochromene derivatives (Kotresh et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the compound. Studies like those conducted by Al-ayed (2011) and Alizadeh & Ghanbaripour (2014) provide insights into the antioxidant and antibacterial activities of chromene derivatives, suggesting a direct correlation between structure and biological activity (Al-ayed, 2011); (Alizadeh & Ghanbaripour, 2014).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-12-16-4-1-2-5-18(16)24-14-17)21-10-6-15(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,15,17H,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZKMABUALFMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)
![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)
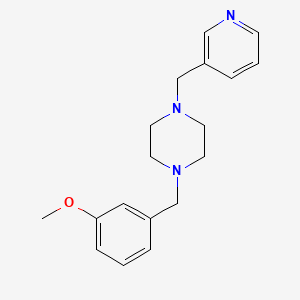
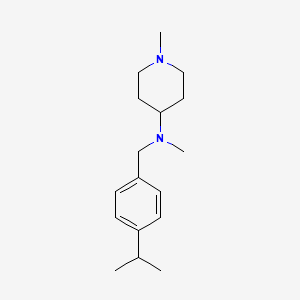
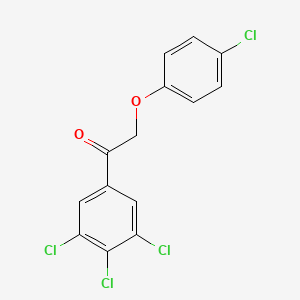

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)
![4-[4-(1-pyrrolidinylcarbonyl)benzyl]morpholine](/img/structure/B5635510.png)
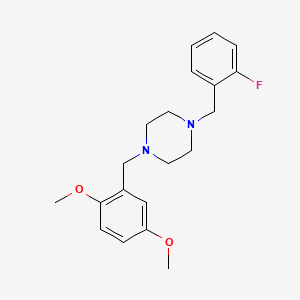
![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5635536.png)
![2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)
![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)